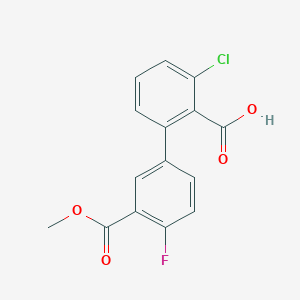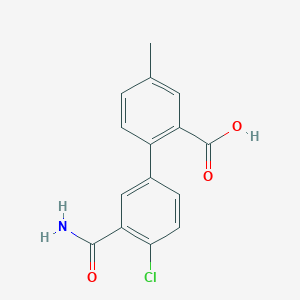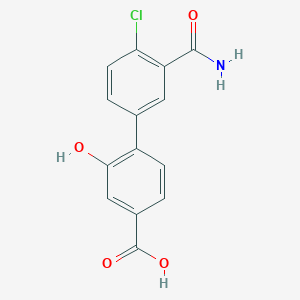
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid, or 4-CPCB-2HBA, is a compound of interest in the field of scientific research due to its potential applications in a variety of areas. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
4-CPCB-2HBA has been studied extensively due to its potential applications in a variety of scientific research areas. This compound has been found to be a potent inhibitor of human cytochrome P450 3A4 (CYP3A4), which is an important enzyme involved in the metabolism of drugs and other compounds. 4-CPCB-2HBA has also been studied for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease.
作用機序
The mechanism of action of 4-CPCB-2HBA is not fully understood. However, it is believed that this compound works by inhibiting the activity of CYP3A4, which is an enzyme involved in the metabolism of drugs and other compounds. Additionally, 4-CPCB-2HBA has been found to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Finally, this compound has been found to inhibit the growth of certain types of cancer cells by inducing apoptosis, or cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPCB-2HBA have been studied extensively. This compound has been found to be a potent inhibitor of CYP3A4, which is an important enzyme involved in the metabolism of drugs and other compounds. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Finally, this compound has been found to inhibit the growth of certain types of cancer cells by inducing apoptosis, or cell death.
実験室実験の利点と制限
4-CPCB-2HBA has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and is widely available. Additionally, this compound is relatively stable and has a long shelf life. However, there are some limitations to using this compound in lab experiments. For example, this compound is not soluble in water, which can make it difficult to work with in some experiments. Additionally, this compound has some potential toxicity, which must be taken into consideration when working with it.
将来の方向性
There are several future directions for 4-CPCB-2HBA. One potential avenue of research is to further explore its potential use as an anti-inflammatory agent. Additionally, further research could be done to explore the potential of this compound to inhibit the growth of certain types of cancer cells. Finally, further research could be done to explore the potential of this compound to be used in the treatment of Alzheimer’s disease.
合成法
4-CPCB-2HBA is synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 3-carbamoyl-4-chlorophenol in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzaldehyde. The second step involves the reaction of 4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzaldehyde with sodium hydroxide to produce 4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid.
特性
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-11-4-2-7(5-10(11)13(16)18)8-1-3-9(14(19)20)12(17)6-8/h1-6,17H,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUDBJKMTHGORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691584 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-hydroxybenzoic acid | |
CAS RN |
1261934-18-2 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














